molecular formula C7H8FN3O2 B11907745 5-Fluoro-4-methyl-3-nitrobenzene-1,2-diamine

5-Fluoro-4-methyl-3-nitrobenzene-1,2-diamine

Cat. No.: B11907745
M. Wt: 185.16 g/mol
InChI Key: LXZVMFAPGJRIBW-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-3-nitrobenzene-1,2-diamine is an organic compound with the molecular formula C7H8FN3O2 It is a derivative of benzene, featuring fluorine, methyl, nitro, and diamine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-3-nitrobenzene-1,2-diamine typically involves multiple steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and fluorination processes, followed by purification steps to isolate the desired product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-3-nitrobenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine groups to nitro groups.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Halogenating agents like fluorine gas (F2) or sulfur tetrafluoride (SF4) can be used for fluorination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Fluoro-4-methyl-3-nitrobenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-3-nitrobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups can form specific interactions with these targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methyl-1-nitrobenzene: Similar structure but lacks the diamine groups.

    5-Fluoro-1,3-dimethyl-2-nitrobenzene: Contains an additional methyl group compared to 5-Fluoro-4-methyl-3-nitrobenzene-1,2-diamine.

Uniqueness

This compound is unique due to the presence of both fluorine and diamine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C7H8FN3O2

Molecular Weight

185.16 g/mol

IUPAC Name

5-fluoro-4-methyl-3-nitrobenzene-1,2-diamine

InChI

InChI=1S/C7H8FN3O2/c1-3-4(8)2-5(9)6(10)7(3)11(12)13/h2H,9-10H2,1H3

InChI Key

LXZVMFAPGJRIBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])N)N)F

Origin of Product

United States

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